N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 877655-02-2
Cat. No.: VC6230603
Molecular Formula: C21H18ClN3O3S2
Molecular Weight: 459.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877655-02-2 |
|---|---|
| Molecular Formula | C21H18ClN3O3S2 |
| Molecular Weight | 459.96 |
| IUPAC Name | N-(4-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18ClN3O3S2/c1-28-16-4-2-3-15(11-16)25-20(27)19-17(9-10-29-19)24-21(25)30-12-18(26)23-14-7-5-13(22)6-8-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
| Standard InChI Key | ZZODCYGGQLWZSO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₁H₁₈ClN₃O₃S₂, reflects a hybrid framework combining a thieno[3,2-d]pyrimidine core with a 4-chlorophenylacetamide side chain. Key features include:
-
Thieno[3,2-d]pyrimidine moiety: A bicyclic system comprising a thiophene ring fused to a pyrimidine ring, stabilized by conjugation.
-
4-Oxo group: Introduces polarity and hydrogen-bonding capacity.
-
3-Methoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects.
-
Thioacetamide linkage: Bridges the core to the chlorophenyl group, influencing steric and electronic interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 459.96 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
| Hydrogen Bond Donors/Acceptors | 1 / 6 |
Synthesis and Analytical Validation
Synthetic Pathways
The synthesis involves sequential reactions to construct the thienopyrimidine core and introduce substituents:
-
Core Formation: Condensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions generates the pyrimidine ring .
-
Functionalization:
-
3-Methoxyphenyl Group: Introduced via nucleophilic substitution or Friedel-Crafts alkylation.
-
Thioacetamide Linkage: Achieved through thiol-alkylation using mercaptoacetamide derivatives.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, reflux, 6h | 65–70 |
| 2 | K₂CO₃, DMF, 80°C, 12h | 55–60 |
Spectroscopic Confirmation
-
¹H-NMR: Signals at δ 7.62 (s, 1H, thiophene-H) and δ 13.14 (s, 1H, NH) confirm core protons.
-
IR: Peaks at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O) validate carbonyl and ether groups .
-
Mass Spectrometry: Molecular ion peak at m/z 459.96 aligns with the theoretical mass.
Biological Activity and Mechanism
Table 3: Comparative Bioactivity of Thienopyrimidines
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound (This Review) | Under Investigation | Kinases, COX-2 |
| Relugolix (Reference) | 0.15 | GnRH Receptor |
| Triazolothienopyrimidine | 2.4 | DNA Gyrase |
Structure-Activity Relationships (SAR)
-
Chlorophenyl Group: Enhances membrane permeability and target affinity.
-
Methoxy Substituent: Balances solubility and metabolic stability .
Comparative Analysis with Related Derivatives
Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidines
-
Thieno[3,2-d] Isomer: Superior kinase inhibition due to planar geometry .
-
Thieno[2,3-d] Isomer: Higher antibacterial activity from exposed electrophilic sites .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume